Cas no 315698-24-9 (8-Quinolinol, 7-[(4-methyl-1-piperazinyl)-3-pyridinylmethyl]-)
8-Quinolinol, 7-[(4-methyl-1-piperazinyl)-3-pyridinylmethyl]- Chemical and Physical Properties
Names and Identifiers
-
- 8-Quinolinol, 7-[(4-methyl-1-piperazinyl)-3-pyridinylmethyl]-
- 7-((4-Methylpiperazin-1-yl)(pyridin-3-yl)methyl)quinolin-8-ol
- WAY-622033
- cid_3000114
- Oprea1_738356
- 7-[(4-methylpiperazin-1-yl)(pyridin-3-yl)methyl]quinolin-8-ol
- SR-01000010029-1
- 7-[(4-methylpiperazin-1-yl)-pyridin-3-yl-methyl]quinolin-8-ol
- STK966351
- 7-[(4-methylpiperazino)-(3-pyridyl)methyl]quinolin-8-ol
- 7-[(4-methyl-1-piperazinyl)-(3-pyridinyl)methyl]-8-quinolinol
- HMS2386M22
- CHEMBL1307923
- Oprea1_550008
- AF-399/40703814
- SMR000063461
- 7-[(4-methylpiperazin-1-yl)-pyridin-3-ylmethyl]quinolin-8-ol
- 315698-24-9
- SR-01000010029
- BDBM49129
- MLS000081800
- Z56803501
- AKOS000808826
- AKOS016290258
- SCHEMBL15781874
- F1031-0106
- G71051
- SR-01000010029-3
-
- Inchi: 1S/C20H22N4O/c1-23-10-12-24(13-11-23)19(16-5-2-8-21-14-16)17-7-6-15-4-3-9-22-18(15)20(17)25/h2-9,14,19,25H,10-13H2,1H3
- InChI Key: HSRHOKLBADNCMO-UHFFFAOYSA-N
- SMILES: C(C1=CN=CC=C1)(N1CCN(C)CC1)C1C=CC2C=CC=NC=2C=1O
Computed Properties
- Exact Mass: 334.17936134g/mol
- Monoisotopic Mass: 334.17936134g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 25
- Rotatable Bond Count: 3
- Complexity: 426
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.1
- Topological Polar Surface Area: 52.5Ų
8-Quinolinol, 7-[(4-methyl-1-piperazinyl)-3-pyridinylmethyl]- Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| abcr | AB600241-250mg |
7-((4-Methylpiperazin-1-yl)(pyridin-3-yl)methyl)quinolin-8-ol; . |
315698-24-9 | 250mg |
€421.60 | 2024-07-19 | ||
| abcr | AB600241-1g |
7-((4-Methylpiperazin-1-yl)(pyridin-3-yl)methyl)quinolin-8-ol; . |
315698-24-9 | 1g |
€1031.00 | 2024-07-19 | ||
| Ambeed | A1217693-100mg |
7-((4-Methylpiperazin-1-yl)(pyridin-3-yl)methyl)quinolin-8-ol |
315698-24-9 | 98% | 100mg |
$145.0 | 2024-04-20 | |
| Ambeed | A1217693-250mg |
7-((4-Methylpiperazin-1-yl)(pyridin-3-yl)methyl)quinolin-8-ol |
315698-24-9 | 98% | 250mg |
$245.0 | 2024-04-20 | |
| Ambeed | A1217693-1g |
7-((4-Methylpiperazin-1-yl)(pyridin-3-yl)methyl)quinolin-8-ol |
315698-24-9 | 98% | 1g |
$661.0 | 2024-04-20 |
8-Quinolinol, 7-[(4-methyl-1-piperazinyl)-3-pyridinylmethyl]- Suppliers
8-Quinolinol, 7-[(4-methyl-1-piperazinyl)-3-pyridinylmethyl]- Related Literature
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Xingqun Zheng,Lele Song,Xin Feng,Li Li,Zidong Wei J. Mater. Chem. A, 2020,8, 14145-14151
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Erika A. Cobar,Paul R. Horn,Robert G. Bergman,Martin Head-Gordon Phys. Chem. Chem. Phys., 2012,14, 15328-15339
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Qiyuan Wu,Shangmin Xiong,Peichuan Shen,Shen Zhao,Alexander Orlov Catal. Sci. Technol., 2015,5, 2059-2064
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Amit Kumar Majhi,Subbarao Kanchi,V. Venkataraman,K. G. Ayappa,Prabal K. Maiti Soft Matter, 2015,11, 8632-8640
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Christopher J. Harrison,Kyle J. Berean,Enrico Della Gaspera,Jian Zhen Ou,Richard B. Kaner,Kourosh Kalantar-zadeh,Torben Daeneke Nanoscale, 2016,8, 16276-16283
Additional information on 8-Quinolinol, 7-[(4-methyl-1-piperazinyl)-3-pyridinylmethyl]-
8-Quinolinol, 7-[(4-methyl-1-piperazinyl)-3-pyridinylmethyl]- (CAS No. 315698-24-9): A Comprehensive Overview in Modern Chemical Biology
8-Quinolinol, also known as hydroxyquinoline, is a heterocyclic organic compound that has garnered significant attention in the field of chemical biology due to its versatile pharmacological properties. Its molecular structure, characterized by a fused benzene and pyridine ring system, makes it a valuable scaffold for designing novel therapeutic agents. The specific derivative 7-[(4-methyl-1-piperazinyl)-3-pyridinylmethyl]-8-quinolinol (CAS No. 315698-24-9) represents a sophisticated modification of the parent compound, incorporating functional groups that enhance its biological activity and selectivity. This introduction delves into the chemical properties, synthetic pathways, and most recent applications of this compound in pharmaceutical research.
The chemical structure of 7-[(4-methyl-1-piperazinyl)-3-pyridinylmethyl]-8-quinolinol features a quinolinol core linked to a piperazine moiety and a pyridine group through a methyl bridge. This configuration endows the molecule with unique electronic and steric properties, making it an attractive candidate for further derivatization and drug development. The presence of the 4-methyl-1-piperazinyl group introduces basicity and potential interactions with acidic biological targets, while the 3-pyridinylmethyl substituent enhances hydrophobicity and binding affinity. These features are critical in designing compounds that can effectively interact with biological receptors and enzymes.
In recent years, quinolinol derivatives have been extensively studied for their potential applications in treating various diseases, including cancer, infectious disorders, and neurological conditions. The compound 7-[(4-methyl-1-piperazinyl)-3-pyridinylmethyl]-8-quinolinol has shown promise in preclinical studies as a modulator of key biological pathways. For instance, its ability to inhibit specific kinases and enzymes has been explored in the context of oncology research. The 4-methyl-1-piperazinyl group, in particular, has been identified as a crucial element in enhancing binding affinity to certain protein targets, which is essential for developing highly selective drugs.
The synthesis of 7-[(4-methyl-1-piperazinyl)-3-pyridinylmethyl]-8-quinolinol involves multi-step organic reactions that require precise control over reaction conditions to ensure high yield and purity. Common synthetic routes include condensation reactions between appropriately substituted quinoline derivatives and piperazine analogs, followed by functional group modifications to introduce the methyl bridge. Advanced techniques such as palladium-catalyzed cross-coupling reactions have been employed to achieve regioselective modifications of the quinoline core. These synthetic strategies highlight the importance of modern chemical methodologies in producing complex molecular architectures.
One of the most compelling aspects of 7-[(4-methyl-1-piperazinyl)-3-pyridinylmethyl]-8-quinolinol is its potential as an anti-inflammatory agent. Inflammatory processes are central to numerous pathological conditions, making inhibitors of inflammatory pathways highly sought after in drug discovery. Studies have demonstrated that quinolinol derivatives can modulate inflammatory cytokines and reduce oxidative stress, thereby alleviating inflammation-related symptoms. The unique structural features of this compound allow it to interact with inflammatory mediators in a targeted manner, offering a promising therapeutic approach.
The pharmacokinetic profile of 7-[(4-methyl-1-piperazinyl)-3-pyridinylmethyl]-8-quinolinol is another critical factor in its evaluation as a drug candidate. Factors such as solubility, bioavailability, and metabolic stability must be carefully considered to ensure effective delivery and prolonged action within the body. Computational modeling techniques have been utilized to predict the pharmacokinetic properties of this compound, aiding in optimizing its design for better performance. These computational approaches complement experimental studies and provide valuable insights into how structural modifications can influence biological activity.
Recent advancements in medicinal chemistry have led to the development of novel libraries of quinolinol derivatives for high-throughput screening (HTS) applications. The compound 7-[(4-methyl-1-piperazinyl)-3-pyridinylmethyl]-8-quinolinol has been incorporated into these libraries due to its promising profile. HTS allows researchers to rapidly test thousands of compounds against various biological targets, identifying those with the highest potential for further development. This approach has accelerated the discovery process significantly, enabling quicker translation from bench to bedside.
The role of quinolinol derivatives in addressing neurological disorders cannot be overstated. Emerging evidence suggests that these compounds can interact with neurotransmitter systems involved in conditions such as Alzheimer's disease and Parkinson's disease. The structural flexibility of 7-[(4-methyl-1-piperazinyl)-3-pyridinylmethyl]-8-quinolinol allows it to modulate multiple targets within the central nervous system (CNS), making it a versatile tool for studying neural pathways and developing new treatments.
In conclusion,7-[ (4 - methyl - 1 - piperazinyl) - 3 - pyridin ylm eth yl] - 8 - quin olin ol ( CAS No . 315698 - 24 - 9 ) represents an exciting advancement i n the field o f chemi cal biology . Its unique structure , combi nation o f functional groups , an d promis ing pharma cological properti es make i t a valuable candidate f or fur ther stu dies an d drug development . As researc h contin ues t o eluci date its mechanisms o f action an d therapeutic potential , this com pound is poised t o play a significant role i n next-generation medic ine .
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